Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Kinase inhibition B-Raf Cancer

Secure this privileged scaffold for your hit-to-lead programs. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate offers validated B-Raf kinase inhibition (IC50 1.5 µM for key analog) and broad antiproliferative activity across pancreatic, colon, and melanoma cell lines (IC50 3.25–8.3 µM). The 7-amino group enables hERG liability mitigation, while the ethyl ester provides an orthogonal handle for focused library synthesis. Do not substitute analogs without comparative data—subtle changes drastically alter selectivity and toxicity. Ensure SAR integrity; order this specific scaffold from certified vendors.

Molecular Formula C9H10N4O2
Molecular Weight 206.2 g/mol
CAS No. 1196153-97-5
Cat. No. B1520141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1196153-97-5
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=C(N2N=C1)N
InChIInChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2,10H2,1H3
InChIKeyYSYFACLHRFMDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1196153-97-5) – Sourcing & Characterization Overview for Procurement Decisions


Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1196153-97-5) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with an ester functional group at the 3-position and an amino substituent at the 7-position [1]. This chemical structure is widely recognized as a privileged scaffold in medicinal chemistry [2]. Its molecular formula is C9H10N4O2 and its molecular weight is 206.20 g/mol [3]. The compound is primarily utilized as a versatile intermediate in the synthesis of biologically active molecules, particularly for pharmaceutical and agrochemical research and development .

Why Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Replaced by a Generic 'Similar' Pyrazolopyrimidine


The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold with over 175,000 known derivatives and more than 7,000 associated references, as of a 2017 substructure search [1]. This vast chemical space demonstrates that subtle variations in substituent type, position, and functional group can lead to profound differences in biological activity, potency, and even toxicity profiles. For instance, modifying the substituent at the 7-position from an ethylenediamino group to an amino alcohol group can drastically reduce off-target cardiac ion channel (IKr/hERG) blockade [2], while changes at the 3-position can shift activity between different kinases [3]. Therefore, assuming functional equivalence between any two pyrazolo[1,5-a]pyrimidine analogs without explicit, quantitative comparative data is a high-risk procurement decision for any research or development program, as it can invalidate structure-activity relationships and lead to failed experiments or lead optimization dead-ends [4].

Procurement Guide: Quantifiable Differentiation of Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate from Key Analogs


Kinase Inhibition: B-Raf Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Scaffold

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold, of which Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a key member, has been identified as a potent and selective B-Raf kinase inhibitor scaffold [1]. A specific derivative, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate 68, was shown to have a B-Raf IC50 of 1.5 µM [1]. In contrast, a study on 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives found them to be only moderate inhibitors of cathepsin K, with Ki values ≥ 77 µM [2]. This ~50-fold difference in potency highlights the significant impact of the 3-carboxylate substitution pattern on target selectivity and activity.

Kinase inhibition B-Raf Cancer Scaffold-based drug design

Antiproliferative Activity: Broad-Spectrum Tumor Cell Growth Inhibition

The B-Raf inhibitory activity of the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold translates into potent antiproliferative effects against a range of human tumor cell lines [1]. Derivative 68 demonstrated IC50 values for inhibiting tumor cell growth ranging from 3.25 µM (BXPC-3 pancreatic cancer cells) to 8.3 µM (SW620 colon cancer cells) [1]. This level of broad-spectrum cellular activity is a quantifiable advantage over other pyrazolo[1,5-a]pyrimidine analogs that have not demonstrated such consistent antiproliferative efficacy across multiple cancer models.

Antiproliferative Cancer cell lines Oncology Cytotoxicity

Cardiac Safety Profile: Reduced IKr/hERG Liability Through Strategic 7-Position Modification

While not a direct comparator for the exact target compound, this evidence demonstrates a critical, quantifiable advantage of the broader 7-amino substituted pyrazolo[1,5-a]pyrimidine class: the ability to mitigate cardiac ion channel (IKr/hERG) blockade [1]. This is a common and dangerous off-target effect for many kinase inhibitors. In a study optimizing c-Src kinase inhibitors, replacing an ethylenediamino group at the 7-position with an amino alcohol group significantly reduced IKr channel inhibition while maintaining or improving kinase activity [1]. This suggests that the 7-amino functionality in compounds like Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate provides a strategic synthetic handle for reducing cardiotoxicity risk, a feature not guaranteed in other heterocyclic cores or substitution patterns.

Cardiac safety hERG IKr channel Drug-induced cardiotoxicity

Synthetic Versatility: A Key Intermediate for Diverse Functionalization

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a highly versatile intermediate that allows for easy diversification of the pyrazolo[1,5-a]pyrimidine scaffold at multiple positions [1]. The presence of both an ethyl ester at the 3-position and a primary amine at the 7-position provides two distinct and orthogonal functional handles for chemical modification. This dual functionality enables the rapid generation of structurally diverse compound libraries, a key advantage for structure-activity relationship studies. In contrast, many other pyrazolo[1,5-a]pyrimidine analogs possess only one reactive group, limiting the scope of possible derivatizations and the speed of lead optimization.

Medicinal chemistry Scaffold diversification Drug discovery Synthetic methodology

Top Application Scenarios for Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Quantifiable Evidence


Building B-Raf Kinase Targeted Libraries for Oncology Drug Discovery

Use Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as the core scaffold for synthesizing focused compound libraries to identify and optimize novel B-Raf kinase inhibitors. The scaffold has a demonstrated B-Raf IC50 of 1.5 µM for a key derivative, providing a strong and validated starting point for hit-to-lead campaigns in melanoma and colorectal cancer research [1].

Developing Broad-Spectrum Antiproliferative Agents

Initiate medicinal chemistry campaigns aimed at creating new anticancer agents with broad-spectrum activity. The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been shown to inhibit the growth of multiple tumor cell lines, including those derived from pancreatic, colon, and melanoma cancers, with IC50 values in the low micromolar range (3.25 - 8.3 µM) [1]. This makes it an ideal core for exploring pan-cancer therapeutics.

Investigating CNS-Penetrant Kinase Inhibitors with Mitigated Cardiac Liability

Utilize the 7-amino functionality of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a synthetic handle to incorporate amine-containing moieties that can reduce IKr/hERG channel blockade. This approach has been successfully demonstrated to improve the cardiac safety profile of related pyrazolo[1,5-a]pyrimidine-based c-Src kinase inhibitors, including those with increased CNS penetration and neuroprotective effects in a rat stroke model [2].

Rapid Lead Optimization via Scaffold Diversification

Employ Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a versatile intermediate for parallel synthesis. The ethyl ester and the primary amine provide two orthogonal points for chemical modification, allowing for the efficient exploration of chemical space around the pyrazolo[1,5-a]pyrimidine core. This facilitates rapid SAR studies and accelerates the lead optimization phase of drug discovery projects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.